5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-6-8-17(13-16)15-24-22(27)18-10-11-19-20(14-18)25(2)21-9-4-3-5-12-26(21)23(19)28/h6-8,10-11,13-14,21H,3-5,9,12,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUXPWFYAYJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Azepine Ring Formation: The azepine ring is introduced via a cyclization reaction involving appropriate diamines and aldehydes.
Final Coupling: The final step involves coupling the quinazoline-azepine intermediate with 3-methylbenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit anticancer properties. Studies suggest that the compound may inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A study published in a peer-reviewed journal demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth and survival .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Case Study :
In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria by similar quinazoline derivatives. The compounds were found to disrupt bacterial cell wall synthesis and function .
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study :
Experimental models have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells. These effects contribute to improved neuronal survival and function .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes cyclization reactions that form the azepine ring structure critical for its biological activity.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | 3-Methylbenzylamine |
| 2 | Acylation | Carboxylic acid derivatives |
| 3 | Reduction | Reducing agents (e.g., NaBH4) |
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells. The azepine ring may further enhance its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Below is a comparative analysis:
Notes:
- Electronic Effects : Chlorine and methoxy groups in analogs introduce electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
- Synthetic Routes : Similar to methods in , these compounds are synthesized via condensation reactions, with variations in aldehydes or amines to introduce substituents .
Crystallographic and Computational Insights
Structural validation of analogs employs software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) . For example, the N-(3-chloro-4-methoxyphenyl) analog’s crystal structure reveals planar quinazoline rings and non-covalent interactions (e.g., hydrogen bonds) critical for stability .
Biological Activity
5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with a molecular formula of and a molecular weight of 377.5 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of the compound based on existing literature and research findings.
Structure and Properties
The structure of this compound features multiple functional groups that contribute to its biological activity. The presence of the quinazoline core is significant as it is a common scaffold in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2 |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1775360-09-2 |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties by acting as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in various cancers including breast and prostate cancer. The specific compound has been noted to have an IC50 range that suggests potential efficacy against cancer cell lines.
- Case Study : A study evaluating similar quinazoline derivatives demonstrated IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line. The structure-activity relationship (SAR) analysis indicated that bulky substituents on the acetamide moiety enhance biological activity .
Antibacterial Activity
The compound has shown promise in antibacterial assays. Quinazoline derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro testing revealed moderate antibacterial effects against pathogenic strains. The mechanism may involve interference with bacterial DNA gyrase and other critical targets .
Other Biological Activities
Quinazolines have been linked to various other pharmacological effects including anti-inflammatory and antiviral activities.
- Anti-inflammatory : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes which play a role in inflammation .
- Antiviral : Some derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It modulates receptor activity associated with cell signaling pathways critical for tumor growth and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, refluxing precursor compounds (e.g., thiouracil derivatives) with sodium acetate in acetic anhydride/acetic acid mixtures (10:20 mL) under controlled conditions (2–12 hours) is common. Yield optimization may require adjusting catalysts (e.g., fused sodium acetate), solvent polarity, or stepwise purification via crystallization (e.g., DMF/water systems). Characterization via IR (amide C=O at ~1700 cm⁻¹), (benzyl protons at δ 2.24–2.37 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 318–403) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : A combination of techniques is essential:
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O at 1719 cm⁻¹ and NH stretches at 3217–3423 cm⁻¹).
- NMR spectroscopy : resolves methylbenzyl substituents (singlets at δ 2.24–2.37 ppm) and aromatic protons (multiplet signals at δ 6.28–9.59 ppm). confirms carbonyl carbons (165–171 ppm) and heterocyclic backbone.
- Mass spectrometry : Validates molecular weight (e.g., m/z 386–403) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (using AutoDock Vina) evaluates binding affinities to enzymes like quinazoline-targeted kinases. AI-driven process optimization (via COMSOL) can simulate reaction kinetics and thermodynamic stability under varying conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?
- Methodological Answer :
- Reaction reproducibility : Standardize catalyst purity (e.g., sodium acetate dryness) and solvent ratios.
- Spectral validation : Cross-check NMR/IR data against synthesized analogs (e.g., 4-cyano-substituted derivatives) to identify impurities.
- Statistical frameworks : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) affecting yield discrepancies. Refer to EPACT-aligned frameworks for systematic error analysis .
Q. How can functional group modifications (e.g., oxidation of methoxy groups) alter the compound’s bioactivity?
- Methodological Answer :
- Oxidation : Treat with KMnO₄/CrO₃ to convert methoxy groups to aldehydes/carboxylic acids, enhancing polarity and solubility.
- Reduction : Use LiAlH₄ to reduce carboxamide to amine, altering hydrogen-bonding potential.
- Substitution : Introduce halogens (Cl₂/Br₂) via electrophilic aromatic substitution to improve binding affinity to hydrophobic enzyme pockets. Monitor changes via HPLC and bioassays (e.g., kinase inhibition) .
Q. What methodologies optimize heterocyclic ring stability during long-term storage or under reactive conditions?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the octahydroazepino ring.
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize photodegradation.
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., lactam hydrolysis) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays : Use IC₅₀ determination via enzyme inhibition (e.g., kinase assays) with 8–10 concentration points (1 nM–100 µM).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%).
- Statistical rigor : Apply nonlinear regression (GraphPad Prism) for curve fitting and ANOVA for inter-group comparisons .
Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation.
- Membrane filtration : Apply tangential flow filtration (TFF) to remove low-MW impurities while retaining the target compound.
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for polymorph control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
